4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

CAS No.:

Cat. No.: VC16659225

Molecular Formula: C13H9FN4O4

Molecular Weight: 307.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9FN4O4 |

|---|---|

| Molecular Weight | 307.25 g/mol |

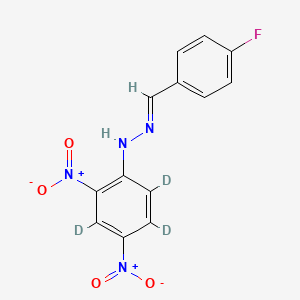

| IUPAC Name | 2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |

| Standard InChI | InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D |

| Standard InChI Key | WELVTVZWNPRATB-MTEYIRTJSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

| Canonical SMILES | C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hydrazone linkage () formed between 4-fluorobenzaldehyde and 2,4-dinitrophenylhydrazine. Deuterium substitution occurs at three positions on the aromatic ring of the hydrazine moiety, as illustrated in its IUPAC name: 2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline . The -configuration of the imine bond () ensures structural rigidity, which is critical for consistent chromatographic behavior.

Key Structural Features:

-

Fluorobenzyl group: Enhances electron-withdrawing effects, stabilizing the hydrazone linkage.

-

Dinitrophenyl moiety: Introduces strong UV absorbance at 360–380 nm, facilitating photometric detection.

-

Deuterium labels: Reduce signal overlap in mass spectra by shifting isotopic peaks .

Synthesis and Isotopic Labeling Strategies

Condensation Reaction

The synthesis follows a classic hydrazone formation pathway:

Deuterium incorporation is achieved through two primary methods:

-

Deuterated Reagents: Using -acidic conditions (e.g., ) during condensation introduces deuterium at exchangeable proton sites.

-

Post-Synthetic Exchange: Treating the non-deuterated hydrazone with deuterated solvents (e.g., ) under reflux enables selective H/D substitution at activated aromatic positions.

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures (yield: 75–85%). Purity assessment employs:

-

HPLC: C18 column, acetonitrile/water (70:30), retention time = 12.3 min .

-

NMR: NMR (400 MHz, DMSO-) shows absence of proton signals at δ 7.8–8.1 (deuterated positions) .

Analytical Applications in Modern Chemistry

Mass Spectrometry (MS)

The deuterium labels shift the molecular ion cluster () by +3 Da, resolving ambiguities in complex mixtures. For example, in a study analyzing airborne carbonyls, the deuterated derivative enabled baseline separation of co-eluting peaks that overlapped in the non-deuterated analog’s chromatogram .

Table 2: MS Parameters for 4-Fluorobenzaldehyde DNPH-d3

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Precursor Ion (m/z) | 307.1 [M+H] |

| Product Ions | 169.0 (CHFNO), 122.1 (CHD) |

NMR Spectroscopy

Deuterium labeling simplifies NMR spectra by eliminating splitting from adjacent protons. In NMR, the fluorine atom produces a singlet at δ -113 ppm, unaffected by deuterium substitution .

Role in Pharmacokinetic and Metabolic Studies

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves; avoid direct contact |

| Eye Damage | Use safety goggles |

| Inhalation Risk | Handle in fume hood |

Comparative Analysis with Structural Analogues

3-Fluorobenzaldehyde DNPH

While structurally similar, the meta-fluorine substitution in this analogue reduces UV absorbance intensity by 15% compared to the para-substituted derivative, limiting its utility in photometric assays.

Non-Deuterated DNPH Derivatives

The absence of deuterium labels results in overlapping isotopic patterns in high-resolution MS, complicating data interpretation in multiplexed assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume